molecular formula C16H11N7O3S2 B11616101 N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11616101
M. Wt: 413.4 g/mol
InChI Key: DYLTVHPPAIYJOU-UHFFFAOYSA-N
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Description

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiazole ring, a nitro group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable nitro-substituted carboxylic acid or its derivative.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the tetrazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under hydrogenation conditions to yield various reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole and tetrazole moieties are often studied as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with unique electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and the addition of a tetrazole ring can enhance these effects.

    Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.

Industry

    Dyes and Pigments: Benzothiazole compounds are used in the production of dyes and pigments due to their vibrant colors and stability.

    Corrosion Inhibitors: These compounds can also be used as corrosion inhibitors in various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. As a catalyst, it might facilitate reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-MERCAPTOACETAMIDE: Similar structure but lacks the tetrazole ring.

    2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)BENZOTHIAZOLE: Similar structure but lacks the acetamide group.

Uniqueness

The presence of both the benzothiazole and tetrazole moieties in N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE makes it unique compared to other compounds

Properties

Molecular Formula

C16H11N7O3S2

Molecular Weight

413.4 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H11N7O3S2/c24-14(9-27-16-19-20-21-22(16)10-4-2-1-3-5-10)18-15-17-12-7-6-11(23(25)26)8-13(12)28-15/h1-8H,9H2,(H,17,18,24)

InChI Key

DYLTVHPPAIYJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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